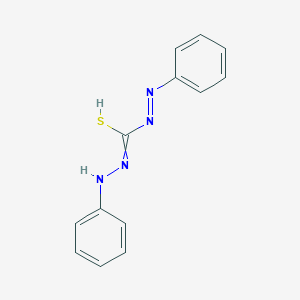

N'-anilino-N-phenyliminocarbamimidothioic acid

Description

Compound “N'-anilino-N-phenyliminocarbamimidothioic acid” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts with water.

Properties

IUPAC Name |

N'-anilino-N-phenyliminocarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFGSWVZMUXXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Industrial Production Methods: In industrial settings, the preparation of carbonyldiimidazole follows the same synthetic route but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Carbonyldiimidazole undergoes several types of reactions, including:

Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.

Substitution: It is used to convert amines into amides, carbamates, and ureas.

Common Reagents and Conditions:

Hydrolysis: Water is used to hydrolyze carbonyldiimidazole back to imidazole and carbon dioxide.

Amidation: Amines are used to form amides, with carbonyldiimidazole acting as the coupling agent.

Esterification: Alcohols react with carbonyldiimidazole to form esters.

Major Products:

Imidazole and Carbon Dioxide: Formed during hydrolysis.

Amides, Carbamates, Ureas, and Esters: Formed during substitution reactions with amines and alcohols.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Chemistry: It is extensively used in peptide synthesis and as a reagent in organic synthesis.

Biology: It is used in the preparation of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate, which then reacts with amines to form the desired amide. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate, leading to the release of imidazole .

Comparison with Similar Compounds

Phosgene: Used in the preparation of carbonyldiimidazole.

Imidazole: A component of carbonyldiimidazole.

N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis.

Uniqueness: Carbonyldiimidazole is unique due to its ability to act as both a nucleophile and a base in reactions. It is more easily handled compared to acid chlorides and avoids the use of thionyl chloride, which can cause side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.